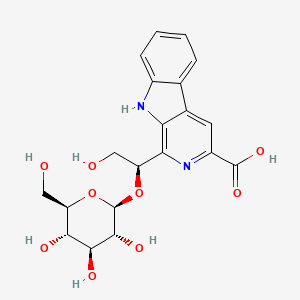

Glucodichotomine B

Description

This compound has been reported in Stellaria dichotoma and Stellaria dichotoma var. lanceolata with data available.

Properties

Molecular Formula |

C20H22N2O9 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

1-[(1R)-2-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C20H22N2O9/c23-6-12(30-20-18(27)17(26)16(25)13(7-24)31-20)15-14-9(5-11(22-15)19(28)29)8-3-1-2-4-10(8)21-14/h1-5,12-13,16-18,20-21,23-27H,6-7H2,(H,28,29)/t12-,13+,16+,17-,18+,20+/m0/s1 |

InChI Key |

WQKKQBMRVKDLBP-GOPHKZMVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)[C@H](CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Glucodichotomine B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Glucodichotomine B, a β-carboline alkaloidal glycoside. The information is compiled from published scientific literature and is intended to serve as a foundational resource for researchers interested in this natural product.

Introduction

This compound is a naturally occurring β-carboline alkaloid first identified in the roots of Stellaria dichotoma L. var. lanceolata and later in Arenaria kansuensis.[1][2] As a member of the β-carboline alkaloid family, this compound is of interest for its potential pharmacological activities. Preliminary studies have suggested its involvement in anti-inflammatory and antioxidant pathways, as well as a potential role in mitigating skeletal muscle atrophy.[2][3][4] This guide details the methodologies for its extraction and purification, summarizes its known biological activities, and provides a visual representation of the isolation workflow.

Discovery and Source Material

This compound has been isolated from the following plant sources:

| Plant Species | Family | Plant Part Used |

| Stellaria dichotoma L. var. lanceolata | Caryophyllaceae | Roots |

| Arenaria kansuensis | Caryophyllaceae | Not specified |

This table summarizes the known plant sources of this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatography. The following protocols are based on methodologies described in the scientific literature.[2][3]

3.1. General Extraction and Fractionation

-

Extraction: The dried and powdered root material of Stellaria dichotoma is extracted with a suitable solvent, such as ethanol, to obtain a crude extract.[3]

-

Solvent Partitioning: The crude extract is then subjected to systematic solvent partitioning to separate compounds based on their polarity. This typically involves fractionation with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[3] this compound is found to be enriched in the n-butanol fraction.[3]

3.2. Chromatographic Purification

Method 1: Macroporous Resin and Preparative HPLC (from Stellaria dichotoma) [3]

-

Macroporous Resin Chromatography: The n-butanol fraction is subjected to chromatography on a Diaion HP-20 macroporous resin column.[3] This step aids in the initial separation and enrichment of the target compounds.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of the fractions obtained from the macroporous resin is achieved using preparative HPLC.[3] This allows for the isolation of pure this compound.

Method 2: Two-Dimensional Liquid Chromatography (from Arenaria kansuensis) [2]

-

First Dimension (Reversed-Phase Chromatography): The crude extract is first separated on a reversed-phase C18 preparative column (RP-C18HCE prep column).[2] This initial separation yields fractions containing compounds with similar hydrophobicity.

-

Second Dimension (Hydrophilic Interaction Liquid Chromatography): The fractions containing the target compound are then subjected to a second dimension of separation using a hydrophilic interaction liquid chromatography (HILIC) column (HILIC-XAmide prep column).[2] This orthogonal separation technique is effective for purifying polar compounds like glycosides.

-

Bioactivity-Guided Assay: An on-line HPLC-DPPH bioactivity-guided assay can be employed to specifically target and isolate antioxidant compounds like this compound.[2]

The purity of the isolated this compound using the two-dimensional chromatography method was reported to be greater than 98%.[2]

Structure Elucidation

The chemical structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with known compounds.[1][3] It is identified as a β-carboline-type alkaloidal glycoside.[1]

Biological Activity and Signaling Pathways

Preliminary studies have indicated that this compound possesses biological activity.

-

Anti-inflammatory and Antioxidant Activity: this compound has been identified as an antioxidant compound.[2] The β-carboline alkaloid scaffold is known to be associated with anti-inflammatory properties.[4]

-

Effects on Skeletal Muscle Atrophy: In a study on dexamethasone-induced C2C12 myotube atrophy, this compound was shown to significantly preserve cell diameter, suggesting a protective effect against muscle atrophy.[3]

Further research is required to fully elucidate the mechanisms of action and the specific signaling pathways modulated by this compound.

Visualizations

6.1. Experimental Workflow for Isolation

A generalized workflow for the isolation of this compound.

6.2. Two-Dimensional Chromatographic Purification Strategy

A schematic of the 2D-LC purification of this compound.

Conclusion

This compound is a β-carboline alkaloidal glycoside with demonstrated antioxidant and potential anti-atrophic properties. Its isolation from natural sources is achieved through a combination of extraction, solvent partitioning, and advanced chromatographic techniques. This guide provides a summary of the current knowledge on this compound and is intended to facilitate further research into its therapeutic potential. The detailed experimental protocols and workflows presented herein can serve as a starting point for the development of optimized isolation strategies and for the exploration of its pharmacological applications.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Two-dimensional chromatography based on on-line HPLC-DPPH bioactivity-guided assay for the preparative isolation of analogue antioxidant compound from Arenaria kansuensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Clovibactin: A Novel Bioactive Compound from Eleftheria terrae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Clovibactin, a novel antibiotic isolated from the previously uncultured bacterium, Eleftheria terrae.[1][2] Clovibactin has demonstrated significant potential in combating drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its characterization, and provides visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Clovibactin is a novel depsipeptide antibiotic that exhibits a unique mechanism of action by targeting the pyrophosphate group of multiple essential precursors of peptidoglycan (PG), a critical component of the bacterial cell wall.[1][4] This multi-target approach disrupts cell wall synthesis and contributes to the compound's high efficacy and low propensity for resistance development.[3][5] Discovered using innovative culturing techniques that allow for the growth of previously unculturable soil bacteria, Clovibactin represents a promising new candidate in the fight against antimicrobial resistance.[1][3]

Mechanism of Action

Clovibactin's primary mode of action is the inhibition of bacterial cell wall biosynthesis. It achieves this by binding to the pyrophosphate moiety of several essential peptidoglycan precursors, including Lipid II, Lipid IIIWTA, and C55PP.[4][6] This binding is highly specific and strong, effectively sequestering these precursors and preventing their incorporation into the growing peptidoglycan chain.

A key feature of Clovibactin's mechanism is the formation of supramolecular fibrils upon binding to its targets on the bacterial membrane.[6] Clovibactin molecules self-assemble into stable, fibrillar structures that trap the peptidoglycan precursors.[2] This oligomerization is crucial for its bactericidal activity and is thought to contribute to the physical disruption of the cell membrane.[6][7] The name "Clovibactin" is derived from the Greek word "Klouvi," meaning cage, which aptly describes how the antibiotic traps its target molecules.[5]

Furthermore, Clovibactin's interaction with the bacterial cell envelope induces the release of autolysins, enzymes that degrade the cell wall, leading to cell lysis.[3] This multifaceted attack on the bacterial cell wall synthesis pathway is a significant factor in its potent antimicrobial activity and the observed lack of detectable resistance.[1][3]

Figure 1: Clovibactin's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the bioactivity of Clovibactin.

Table 1: Minimum Inhibitory Concentrations (MICs) of Clovibactin against various Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (including MRSA) | 0.5 - 2 |

| Bacillus subtilis | 0.25 - 1 |

| Enterococcus faecalis | 1 - 4 |

| Streptococcus pneumoniae | 0.5 - 2 |

Table 2: In Vivo Efficacy of Clovibactin in Mouse Infection Models.

| Infection Model | Pathogen | Treatment Dose | Outcome |

|---|---|---|---|

| Thigh Infection | S. aureus (MRSA) | 10 mg/kg | >3-log reduction in CFU |

| Sepsis Model | S. aureus | 5 mg/kg | Increased survival rate by 80% |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of Clovibactin.

Clovibactin was isolated from the fermentation broth of Eleftheria terrae ssp. carolina.[2]

-

Fermentation: E. terrae was cultured in a nutrient-rich medium for 7-10 days to allow for the production of secondary metabolites.

-

Extraction: The culture broth was extracted with an organic solvent (e.g., ethyl acetate) to separate the bioactive compounds from the aqueous phase.

-

Chromatography: The crude extract was subjected to multiple rounds of chromatographic separation, including solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), to purify Clovibactin.

-

Structure Elucidation: The chemical structure of the purified Clovibactin was determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Figure 2: Clovibactin Isolation Workflow.

A combination of biochemical assays, solid-state NMR (ssNMR), and atomic force microscopy (AFM) were employed to elucidate Clovibactin's mode of action.[6]

-

Biochemical Assays:

-

Macromolecular Synthesis Inhibition: The effect of Clovibactin on the synthesis of DNA, RNA, protein, and peptidoglycan in S. aureus was measured by monitoring the incorporation of radiolabeled precursors. Clovibactin specifically inhibited the incorporation of N-acetylglucosamine (GlcNAc) into the cell wall.[7]

-

-

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR was used to study the interaction between Clovibactin and Lipid II in lipid bilayers, providing atomic-level insights into the binding mode.[6][7] The experiments revealed that Clovibactin's depsi-cycle directly binds to the pyrophosphate group of Lipid II.[7]

-

Atomic Force Microscopy (AFM): AFM was used to visualize the formation of supramolecular fibrils by Clovibactin on lipid bilayers containing Lipid II.[6] These images confirmed that Clovibactin oligomerizes upon target binding.

Figure 3: Experimental Logic for Mechanism of Action Studies.

Conclusion

Clovibactin is a highly promising antibiotic candidate with a novel mechanism of action that circumvents existing resistance mechanisms. Its ability to target multiple essential precursors in the bacterial cell wall synthesis pathway and form disruptive supramolecular fibrils makes it a formidable agent against Gram-positive pathogens. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Clovibactin as a potential therapeutic. Continued investigation into its efficacy, safety profile, and potential for chemical optimization will be crucial in translating this exciting discovery into a clinical reality.

References

- 1. Clovibactin and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Clovibactin (Novo29): A Groundbreaking Discovery of a Highly Effective Novel Antibiotic with Lower Risk of Bacterial Resistance - Novum Pharmaceutical Research Services | Top CRO | USA | Canada | UK | India [novumprs.com]

- 4. researchgate.net [researchgate.net]

- 5. New antibiotic from microbial ‘dark matter’ could be powerful weapon against superbugs | EurekAlert! [eurekalert.org]

- 6. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Instruct-NL Develop Clovibactin: The Potential New Antibiotic with Low Resistance - Instruct-ERIC [instruct-eric.org]

Glucodichotomine B: A Technical Guide on its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucodichotomine B, a β-carboline alkaloidal glycoside isolated from the roots of the traditional Chinese medicinal plant Stellaria dichotoma L. var. lanceolata, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its antitumor and anti-allergic effects. Detailed experimental protocols for key biological assays are provided, along with a summary of its known signaling pathway interactions. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product featuring a β-carboline core linked to a glucose moiety. Its chemical structure was elucidated through extensive spectroscopic analysis, primarily using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 845673-16-7 | [MedChemExpress] |

| Molecular Formula | C₂₀H₂₂N₂O₉ | [BioCrick] |

| Molecular Weight | 434.4 g/mol | [BioCrick] |

| Appearance | White to off-white solid | [Generic observation for purified natural products] |

| Solubility | Soluble in DMSO and water | [Generic observation for glycosylated compounds] |

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The following tables summarize the key 1H and 13C NMR chemical shifts as reported in the primary literature.

Table 2: 1H NMR Spectroscopic Data for this compound (in CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.25 | d | 5.4 |

| H-3 | 8.01 | d | 5.4 |

| H-5 | 7.55 | d | 8.4 |

| H-6 | 7.25 | dd | 8.4, 7.2 |

| H-7 | 7.50 | d | 7.2 |

| H-8 | 7.95 | s | |

| OCH₃-4 | 4.05 | s | |

| H-1' | 5.20 | d | 7.8 |

| H-2' | 3.60 | m | |

| H-3' | 3.55 | m | |

| H-4' | 3.45 | m | |

| H-5' | 3.40 | m | |

| H-6'a | 3.90 | dd | 12.0, 2.4 |

| H-6'b | 3.75 | dd | 12.0, 5.4 |

Table 3: 13C NMR Spectroscopic Data for this compound (in CD₃OD)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 142.1 |

| C-3 | 114.5 |

| C-4 | 148.2 |

| C-4a | 129.8 |

| C-5 | 122.1 |

| C-6 | 120.5 |

| C-7 | 129.5 |

| C-8 | 112.9 |

| C-8a | 138.7 |

| C-9 | 135.2 |

| C-9a | 141.8 |

| OCH₃-4 | 56.5 |

| C-1' | 104.2 |

| C-2' | 75.1 |

| C-3' | 78.0 |

| C-4' | 71.5 |

| C-5' | 78.5 |

| C-6' | 62.7 |

Biological Activities and Quantitative Data

This compound has demonstrated notable biological activities, particularly in the areas of cancer and allergy research.

Table 4: Summary of Biological Activities of Glucodichottamine B

| Activity | Cell Line/Model | IC₅₀ (µM) | Source |

| Cytotoxicity | HCT116 (Human colon carcinoma) | 50.29 | [MedChemExpress] |

| SMMC7721 (Human hepatocellular carcinoma) | 74.52 | [MedChemExpress] | |

| Anti-allergic | RBL-2H3 cells (inhibition of β-hexosaminidase release) | Not explicitly reported for this compound, but related compounds from the same extract showed activity. | [PubMed] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

Methodology:

-

Cell Seeding: HCT116 or SMMC7721 cells are seeded into 96-well microtiter plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for an additional 48 hours under the same conditions.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined from the dose-response curve.

Anti-allergic Activity Assay (β-Hexosaminidase Release Assay)

This assay measures the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic response.

Methodology:

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL) for 24 hours.

-

Compound Incubation: The sensitized cells are washed with Siraganian buffer and then incubated with various concentrations of this compound for 20 minutes at 37°C.

-

Antigen Challenge: Degranulation is initiated by adding DNP-human serum albumin (HSA) (10 µg/mL) for 30 minutes at 37°C.

-

Measurement of β-Hexosaminidase Activity: The supernatant is collected, and the release of β-hexosaminidase is quantified by incubating the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide. The reaction is stopped with a sodium carbonate/bicarbonate buffer, and the absorbance is measured at 405 nm. The percentage of inhibition is calculated by comparing the release in the compound-treated group to the control group.

Signaling Pathways

While specific signaling pathway studies for this compound are limited, its classification as a β-carboline alkaloid suggests potential interactions with pathways known to be modulated by this class of compounds. The antitumor and anti-inflammatory effects of β-carboline alkaloids are often attributed to their ability to interfere with key signaling cascades.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Many β-carboline alkaloids have been shown to inhibit this pathway.

FAK/PI3K/AKT/mTOR Signaling Pathway

The Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and Mammalian Target of Rapamycin (mTOR) pathway is critical for cell proliferation, survival, and growth. Dysregulation of this pathway is common in cancer.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and potential anti-allergic activities. Its β-carboline structure provides a scaffold for further medicinal chemistry exploration. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating its specific molecular targets and mechanisms of action within the identified signaling pathways to fully realize its clinical potential.

Glucodichotomine B IUPAC name and CAS number

Following a comprehensive search of chemical databases and scientific literature, the compound "Glucodichotomine B" could not be identified. Consequently, the requested IUPAC name, CAS number, and associated technical data are unavailable.

Extensive searches for "this compound" across multiple platforms yielded no direct matches for a chemical entity with this designation. The search results consistently redirected to information pertaining to Glucosamine and its various derivatives, such as Glucosamine Sulfate and Glucosamine Hydrochloride. This suggests that "this compound" may be a non-standard or proprietary name not recognized in public chemical registries, a rare synonym, or a potential misnomer for a related substance.

Without a verifiable chemical structure or identification for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on related compounds, such as glucosamine, will find a wealth of available data. For reference, the details for D-Glucosamine are provided below.

D-Glucosamine: An Overview

D-Glucosamine is a well-characterized amino sugar and a fundamental precursor in the biosynthesis of glycosylated proteins and lipids. It is a key component of polysaccharides like chitin.

| Identifier | Value |

| IUPAC Name | (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

| CAS Number | 3416-24-8 |

| Chemical Formula | C₆H₁₃NO₅ |

| Molar Mass | 179.172 g·mol⁻¹ |

Should "this compound" be a specific derivative or a newly identified compound not yet indexed in public databases, further information regarding its structure would be necessary to proceed with a detailed technical summary.

No Information Available on the Preliminary Biological Activity of Glucodichotomine B

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the preliminary biological activity of a compound named "Glucodichotomine B." This includes a lack of quantitative data, experimental protocols, and defined signaling pathways associated with this particular molecule.

The absence of any public domain information suggests that "this compound" may be a very novel, rare, or perhaps a misidentified compound. Without any foundational scientific data, it is not possible to provide the requested in-depth technical guide, including:

-

Data Presentation: No quantitative data on the biological activity of this compound could be located to summarize in tabular form.

-

Experimental Protocols: No published studies were found that would contain detailed methodologies for any biological assays performed on this compound.

-

Visualization of Signaling Pathways: Without any research on its mechanism of action, no signaling pathways, experimental workflows, or logical relationships involving this compound can be described or visualized.

Therefore, the core requirements of the user's request for a technical guide on the preliminary biological activity of this compound cannot be fulfilled at this time due to the lack of available scientific information. Further research would be required to first isolate, identify, and characterize this compound and then to investigate its biological properties.

An In-depth Technical Guide to the Spectroscopic Analysis of Glucodichotomine B

Disclaimer: As of late 2025, the natural product "Glucodichotomine B" is not documented in scientific literature or chemical databases. The following guide is a comprehensive, illustrative framework for the spectroscopic analysis of a novel, hypothetical alkaloid, herein referred to as this compound. The data presented are representative examples and should not be considered as experimentally verified values for an existing compound.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the standard methodologies for the structural elucidation of a novel natural product using spectroscopic techniques.

Introduction to Structural Elucidation

The determination of the chemical structure of a novel natural product is a critical step in drug discovery and development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools in this process. This guide outlines the application of these techniques to our hypothetical compound, this compound, presumed to be an indole alkaloid glycoside based on its speculative name.

Hypothetical Spectroscopic Data of this compound

The following tables summarize the plausible spectroscopic data that would be collected for a compound with a hypothetical structure of a glucose-substituted indole alkaloid.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment (Hypothetical) |

| 8.10 | d | 7.8 | 1H | H-4 |

| 7.65 | d | 8.1 | 1H | H-7 |

| 7.40 | s | - | 1H | H-2 |

| 7.21 | t | 7.5 | 1H | H-6 |

| 7.15 | t | 7.4 | 1H | H-5 |

| 5.20 | d | 7.5 | 1H | H-1' (Anomeric) |

| 4.10 | m | - | 1H | H-9a |

| 3.90 | dd | 12.0, 2.0 | 1H | H-6'a |

| 3.75 | dd | 12.0, 5.0 | 1H | H-6'b |

| 3.60 - 3.40 | m | - | 4H | H-2', H-3', H-4', H-5' |

| 3.25 | t | 7.0 | 2H | H-10 |

| 2.90 | t | 7.0 | 2H | H-11 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment (Hypothetical) |

| 138.5 | C | C-7a |

| 136.0 | C | C-3a |

| 128.0 | C | C-2 |

| 124.5 | CH | C-4 |

| 122.0 | CH | C-6 |

| 120.0 | CH | C-5 |

| 112.0 | CH | C-7 |

| 108.0 | C | C-3 |

| 103.0 | CH | C-1' (Anomeric) |

| 78.0 | CH | C-5' |

| 77.5 | CH | C-3' |

| 75.0 | CH | C-2' |

| 71.0 | CH | C-4' |

| 62.0 | CH₂ | C-6' |

| 48.5 | CH₂ | C-9 |

| 25.0 | CH₂ | C-10 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Data | Interpretation (Hypothetical) |

| HR-ESI-MS | m/z 337.1448 [M+H]⁺ | Calculated for C₁₇H₂₀N₂O₅: 337.1450 |

| IR (KBr) | νₘₐₓ cm⁻¹: 3400, 3300, 2920, 1620, 1450, 1070 | OH, NH, C-H, C=C, Aromatic C=C, C-O |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5 mg sample of purified this compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR: The spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 2.0 s, and a relaxation delay of 5.0 s. A total of 16 scans are collected.

-

¹³C NMR: The spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s. A total of 1024 scans are collected. DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations for complete structural assignment.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. This is further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: The analysis is performed on a Thermo Scientific Q Exactive Orbitrap mass spectrometer.

-

Data Acquisition: The sample is infused at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode with a mass range of m/z 100-1000. The resolution is set to 140,000.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with 100 mg of dry potassium bromide (KBr). The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are averaged to improve the signal-to-noise ratio.

Visualizations

Workflow for Spectroscopic Analysis

Caption: Workflow for the structural elucidation of a novel natural product.

Hypothetical Signaling Pathway Investigation

Methodological & Application

Total Synthesis Protocol for Glucodichotomine B: A Compound Undisclosed in Scientific Literature

Researchers, scientists, and drug development professionals are advised that extensive searches of chemical databases and the scientific literature have yielded no information on a compound named "Glucodichotomine B." This suggests that the compound name may be inaccurate, misspelled, or pertains to a proprietary molecule not yet disclosed in publicly accessible resources. Consequently, a detailed total synthesis protocol, including experimental procedures, data tables, and pathway diagrams, cannot be provided at this time.

Our comprehensive investigation involved searches for the isolation, characterization, and total synthesis of "this compound." We also explored related chemical families, such as dichotomine alkaloids, and considered the possibility of it being a glycosylated derivative of a known compound. These efforts did not uncover any relevant scientific reports or data.

For a total synthesis protocol to be developed and disseminated, the target molecule must first be identified and its chemical structure elucidated. This foundational information is essential for devising a synthetic strategy, selecting appropriate starting materials and reagents, and outlining the necessary reaction steps. In the absence of any structural information for "this compound," the creation of a valid and reproducible synthesis protocol is not feasible.

We recommend that researchers interested in this area verify the compound's name and structure. Should a corrected name or structural information become available, a detailed application note and protocol could be developed.

General Workflow for a Hypothetical Total Synthesis Protocol

For illustrative purposes, a general workflow for the development and presentation of a total synthesis protocol is outlined below. This workflow would be populated with specific details once a validated target molecule is identified.

Application Notes and Protocols for the Quantification of Glucosamine

A Representative Analyte for Method Development in the Absence of Specific Data for Glucodichotomine B

Introduction

A thorough search for analytical methods related to "this compound" did not yield specific results. It is possible that this is a novel or less-studied compound. However, to provide a comprehensive guide in the requested format, we will use Glucosamine as a representative analyte. Glucosamine is a well-researched amino sugar, and the analytical methodologies for its quantification are extensively documented. These protocols can serve as a foundational template for developing and validating methods for new but structurally similar molecules.

This document provides detailed application notes and protocols for the quantification of glucosamine in various matrices, targeting researchers, scientists, and professionals in drug development.

Analytical Methods Overview

Several analytical techniques are available for the quantification of glucosamine. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.

Commonly Employed Methods:

-

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection: Often requires pre-column derivatization to introduce a chromophore into the glucosamine molecule, as it lacks a strong UV-absorbing moiety.[1][2]

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): Offers high sensitivity and selectivity, allowing for direct analysis without derivatization in some cases, or with derivatization for enhanced performance.[3][4][5][6]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): A suitable chromatographic technique for polar compounds like glucosamine, often coupled with MS detection.[5]

-

High-Performance Thin-Layer Chromatography (HPTLC): A simpler and cost-effective method for quantification in less complex matrices like nutritional supplements.[7]

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated analytical methods for glucosamine.

Table 1: HPLC-MS/MS Methods for Glucosamine Quantification

| Parameter | Method 1: Human Synovial Fluid[3] | Method 2: Human Plasma & Urine (Pre-column Derivatization)[4] | Method 3: Human Plasma[6] | Method 4: Human Plasma (UHPLC)[8] |

| Linearity Range | Up to 2000 ng/mL | Plasma: 0.012–8.27 µg/mL; Urine: 1.80–84.1 µg/mL | 50–5000 ng/mL | 10–3000 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL | 12 ng/mL (Plasma) | 50 ng/mL | 10 ng/mL |

| Precision (%RSD) | ≤ 14% | Intra- and Inter-day < 15% | Not specified | Intra- and Inter-batch < 15% |

| Accuracy (%Bias) | -11% to 10% | Within ±15% | Not specified | Within ±15% |

| Recovery | > 89% | Not specified | > 90% | Mean recovery: 101.6 ± 5.7% |

| Internal Standard | D-[1-¹³C]glucosamine | Tolterodine tartrate | D-[1-¹³C] glucosamine hydrochloride | Miglitol |

Table 2: HPLC-UV/Other Methods for Glucosamine Quantification

| Parameter | Method 1: HPTLC (Nutritional Supplements)[7] | Method 2: HPLC-UV (without derivatization)[9][10] | Method 3: HPLC-UV (FMOC-Su Derivatization)[11] |

| Linearity Range | 25–4000 ng | 0.15–0.90 mg/mL | Not specified |

| Limit of Detection (LOD) | Absorption: 25 ng; Fluorescence: 15 ng | Peak Area: 0.02 µg/mL; Peak Height: 0.05 µg/mL[9][10] | 0.3 µg/mL |

| Limit of Quantification (LOQ) | Not specified | Not specified | 1 µg/mL |

| Precision (%RSD) | 1.64% | < 1% | 0.3% |

| Accuracy/Recovery | Not specified | Recovery: 100.8% and 100.6% | Average Recovery: 100.3% |

Experimental Protocols

Protocol 1: HPLC-MS/MS for Glucosamine in Human Plasma

This protocol is a composite based on established methods for high-sensitivity analysis in a biological matrix.[6][8]

Objective: To quantify the concentration of glucosamine in human plasma.

Materials:

-

Reagents: Acetonitrile (HPLC grade), Formic acid, Ammonium acetate, Ultrapure water, Glucosamine hydrochloride (reference standard), Miglitol (Internal Standard).

-

Equipment: UHPLC system, Tandem mass spectrometer with electrospray ionization (ESI) source, Analytical balance, Centrifuge, Vortex mixer, Pipettes.

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare a stock solution of glucosamine (e.g., 1 mg/mL) in a suitable solvent (e.g., water/methanol).

-

Prepare a stock solution of the internal standard (Miglitol) (e.g., 1 mg/mL).

-

Perform serial dilutions to create calibration standards ranging from 10 ng/mL to 3000 ng/mL.

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glucosamine: m/z 180.1 → 72.1[6]

-

Internal Standard (Miglitol): Monitor appropriate transition.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of glucosamine to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of glucosamine in the unknown samples from the calibration curve.

-

Protocol 2: HPLC-UV with Pre-column Derivatization for Glucosamine in a Pharmaceutical Formulation

This protocol is adapted from methods using FMOC-Su derivatization.[11][12]

Objective: To quantify glucosamine in a tablet formulation.

Materials:

-

Reagents: Acetonitrile (LC grade), Trifluoroacetic acid (TFA), Water (LC grade), 9-fluorenylmethyl-N-succinimidyl carbonate (FMOC-Su), Glucosamine hydrochloride (reference standard).

-

Equipment: HPLC system with UV detector, Analytical balance, Sonicator, Vortex mixer, pH meter, Syringe filters (0.45 µm).

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve glucosamine hydrochloride in water to prepare a stock solution.

-

Create a series of working standards by dilution.

-

-

Sample Preparation:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of glucosamine and transfer to a volumetric flask.

-

Add a suitable diluent (e.g., water), sonicate to dissolve, and dilute to volume.

-

Filter an aliquot of the solution through a 0.45 µm filter.

-

-

Derivatization Procedure:

-

To 100 µL of the standard or sample solution, add a buffer (e.g., borate buffer).

-

Add 100 µL of a 15 mM FMOC-Su solution in acetonitrile.[12]

-

Vortex and allow the reaction to proceed at room temperature for a specified time.

-

Add a quenching reagent if necessary (e.g., an amino acid solution) or directly dilute with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Water with 0.05% TFA.[12]

-

Mobile Phase B: Acetonitrile.[12]

-

Gradient Elution: A suitable gradient to separate the derivatized glucosamine from other components.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm (for FMOC derivatives).

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Create a calibration curve by plotting the peak area of the derivatized glucosamine standards against their concentrations.

-

Calculate the concentration in the sample based on the calibration curve.

-

Visualizations

Caption: Workflow for Glucosamine Quantification in Plasma by HPLC-MS/MS.

Caption: Pre-column Derivatization Workflow for HPLC-UV Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.plos.org [journals.plos.org]

- 3. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Quantitation of glucosamine sulfate in plasma by HPLC-MS/MS after administration of powder for oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive and rapid analytical method for the quantification of glucosamine in human plasma by ultra high performance liquid chromatography with tandem mass spectrometry | CoLab [colab.ws]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Glucodichotomine B Extraction and Purification

Initial Search and Clarification

Extensive searches for "Glucodichotomine B" have not yielded any specific scientific literature, patents, or experimental protocols. This suggests that the compound may be novel, not yet widely researched, or possibly referenced under a different name. The search results predominantly returned information on "Glucosamine," a well-studied amino sugar.

Actionable Recommendation

To provide accurate and relevant application notes, we request the user to:

-

Verify the Compound Name: Please double-check the spelling and name of "this compound."

-

Provide Additional Identifiers: If available, please provide any known identifiers such as a CAS number, chemical structure, or the natural source (e.g., plant, marine organism) from which it is extracted.

Upon receiving clarifying information, we will proceed with generating the detailed Application Notes and Protocols as requested.

Contingent Protocol: Glucosamine Extraction and Purification as an Exemplar

In the interim, and as a demonstration of the requested format and detail, we are providing an example protocol for the extraction and purification of Glucosamine , based on established methodologies. Glucosamine is a prominent amino sugar often derived from the hydrolysis of chitin from shellfish exoskeletons.

Exemplar Application Note: Glucosamine

Introduction

Glucosamine (C₆H₁₃NO₅) is a naturally occurring amino sugar and a fundamental building block for the biosynthesis of glycosylated proteins and lipids.[1] It is a key component of cartilage and is widely used in dietary supplements to support joint health.[2][3][4] Commercial production of glucosamine is primarily achieved through the hydrolysis of chitin, a polysaccharide found in the exoskeletons of shellfish.[1] This document outlines the standard procedures for the extraction of chitin and its subsequent conversion to and purification of glucosamine hydrochloride.

Chemical Properties of Glucosamine

| Property | Value | Reference |

| Chemical Formula | C₆H₁₃NO₅ | [1] |

| Molar Mass | 179.172 g·mol⁻¹ | [1] |

| Melting Point | 150 °C (decomposes) | [1] |

| Solubility | Soluble in water | [5] |

Experimental Protocols

Protocol 1: Extraction of Chitin from Shellfish Waste

This protocol describes the demineralization and deproteinization of shrimp shell waste to yield chitin.

Materials:

-

Shrimp shell waste, dried and ground

-

4% (w/v) Hydrochloric acid (HCl)

-

5% (w/v) Sodium hydroxide (NaOH)

-

Distilled water

-

Beakers and magnetic stirrer

-

Filtration apparatus (Buchner funnel, filter paper)

-

Drying oven

Procedure:

-

Demineralization:

-

Treat the ground shrimp shell powder with 4% HCl at a solid-to-liquid ratio of 1:15 (w/v) for 24 hours at room temperature with continuous stirring. This step removes calcium carbonate.

-

Filter the mixture and wash the solid residue with distilled water until the filtrate is neutral (pH 7).

-

-

Deproteinization:

-

Resuspend the demineralized shell material in 5% NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the suspension at 90°C for 12 hours with stirring to remove proteins.

-

Filter the resulting solid and wash thoroughly with distilled water until the filtrate is neutral.

-

-

Decolorization (Optional):

-

To obtain a white chitin product, the material can be bleached with a 0.5% potassium permanganate solution followed by a 0.5% oxalic acid solution.

-

-

Drying:

-

Dry the purified chitin in an oven at 60°C until a constant weight is achieved.

-

Protocol 2: Hydrolysis of Chitin to Glucosamine Hydrochloride

This protocol details the acid hydrolysis of chitin to produce glucosamine hydrochloride.

Materials:

-

Purified chitin

-

Concentrated Hydrochloric acid (37%)

-

Activated carbon

-

Ethanol

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Hydrolysis:

-

Add 100 g of dry chitin to 500 mL of concentrated HCl in a round-bottom flask.

-

Reflux the mixture at 100-110°C for 4-6 hours. The chitin will gradually dissolve as it hydrolyzes.

-

-

Decolorization and Filtration:

-

Cool the reaction mixture to room temperature.

-

Add 5 g of activated carbon to the solution and stir for 30 minutes to adsorb colored impurities.

-

Filter the mixture to remove the activated carbon and any unreacted solids.

-

-

Crystallization:

-

Concentrate the filtrate under reduced pressure to about one-third of its original volume.

-

Slowly add an equal volume of ethanol to the concentrated solution while stirring to induce crystallization of glucosamine hydrochloride.

-

Allow the mixture to stand at 4°C overnight to complete the crystallization process.

-

-

Purification by Recrystallization:

-

Collect the crystals by filtration and wash with cold ethanol.

-

Dissolve the crude crystals in a minimal amount of hot water and recrystallize by adding ethanol.

-

Filter the purified crystals and dry them in a vacuum oven at 50°C.

-

Analytical Techniques for Glucosamine

The identity and purity of the extracted glucosamine can be confirmed using various analytical methods.

| Technique | Purpose | Key Parameters | Reference |

| FTIR Spectroscopy | Functional group identification | Amine group peaks around 3309 and 3356 cm⁻¹ | [6] |

| HPLC-ELSD | Quantification and purity assessment | Mobile Phase: Acetonitrile/Water (50/50) with 40 mM Ammonium formate (pH 3.0) | [2] |

| HILIC-ESI-MS | Sensitive detection and quantification | Mobile Phase A: Water with 0.1% formic acid and 10mM ammonium formate; Mobile Phase B: 80% Acetonitrile with 0.1% formic acid and 10mM ammonium formate | [7] |

Visualizations

Caption: Workflow for Glucosamine HCl extraction and purification.

Caption: Postulated anti-inflammatory mechanism of Glucosamine.

References

- 1. Glucosamine - Wikipedia [en.wikipedia.org]

- 2. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]

- 3. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application Notes and Protocols for Glucosamine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "Glucodichotomine B" did not yield specific results. The following application notes and protocols are based on the extensive available research for Glucosamine (GlcN) and its derivatives, which are widely studied for their effects on cell culture systems.

Glucosamine, an amino sugar and a prominent dietary supplement, has garnered significant interest in biomedical research for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and chondroprotective properties.[1][2][3] These notes provide an overview of its applications in cell culture and detailed protocols for key experiments.

Mechanism of Action

Glucosamine exerts its biological effects through various mechanisms, primarily by influencing cellular signaling pathways. Key pathways affected include:

-

NF-κB Signaling: Glucosamine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[4][5][[“]] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.[5]

-

MAPK Signaling: Glucosamine can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been observed to inhibit the phosphorylation of JNK and p38, which are involved in inflammation and apoptosis.[7][8]

-

mTOR Signaling: In some contexts, Glucosamine can inhibit the mTORC1 signaling pathway, which plays a central role in cell growth, proliferation, and autophagy.[9][10]

-

Endoplasmic Reticulum (ER) Stress: Glucosamine can induce ER stress, leading to the unfolded protein response (UPR) and subsequently impacting cell fate, including apoptosis.[11]

-

Proteasome Inhibition: Studies have indicated that glucosamine can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and triggering apoptosis in cancer cells.[12]

Key Applications in Cell Culture

-

Anti-inflammatory Studies: Investigating the effects of Glucosamine on attenuating inflammatory responses in various cell types, such as chondrocytes, synoviocytes, and immune cells.[4][5][13]

-

Cancer Research: Exploring the pro-apoptotic and anti-proliferative effects of Glucosamine on different cancer cell lines.[1][12][14][15]

-

Osteoarthritis Research: Studying the chondroprotective effects of Glucosamine on cartilage cells and its potential to modulate gene expression related to cartilage matrix components.[4][16]

-

Virology Research: Investigating the impact of Glucosamine on viral replication, as it has been shown to promote the replication of certain viruses like Hepatitis B virus.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Glucosamine.

Table 1: Cytotoxicity and Anti-proliferative Effects of Glucosamine

| Cell Line | Assay | Concentration | Effect | Reference |

| SMMC-7721 (Human Hepatoma) | MTT Assay | Concentration-dependent | Reduction in cell growth | [14] |

| ALVA41 (Human Prostate Cancer) | MTT Assay | Various | Growth inhibition | [12] |

| YD-8 (Human Oral Squamous Carcinoma) | MTS Assay | Not specified | Strong inhibition of proliferation | [15] |

| L-929 (Mouse Fibroblast) | MTT & BrdU Assays | 0.025%, 0.25%, 0.5% | Concentration-dependent cytotoxicity | [17] |

Table 2: Effects of Glucosamine on Signaling Pathways

| Cell Type | Pathway | Effect | Concentration | Reference |

| Human Osteoarthritic Chondrocytes | NF-κB | Inhibition of activity and nuclear translocation of p50/p65 | Dose-dependent | [5] |

| Human Chondrocytes | MAPK (JNK, p38) | Inhibition of phosphorylation | 2.5 and 10 mmol/l | [7][8] |

| HepG2.2.15 Cells | mTORC1 | Inhibition of signaling | 5 mM | [10] |

| DU145 (Prostate Cancer) | ER Stress | Induction | 2 mM | [11] |

| ALVA41 (Prostate Cancer) | Proteasome Activity | Inhibition | 1 mM | [12] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of Glucosamine on cell viability.[14][17]

Materials:

-

Cells of interest (e.g., SMMC-7721, ALVA41)

-

Complete cell culture medium

-

Glucosamine hydrochloride (GlcNH₂·HCl)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO or 0.04 M HCl in isopropanol

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Prepare a stock solution of Glucosamine in sterile PBS or culture medium and sterilize by filtration.

-

Treat cells with various concentrations of Glucosamine (e.g., 0, 100, 250, 500, 1000 µg/ml) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Four hours before the end of the incubation period, add 20 µl of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µl of DMSO or HCl in isopropanol to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This protocol is used to quantify Glucosamine-induced apoptosis.[12]

Materials:

-

Cells treated with Glucosamine as described above

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/ml.

-

Transfer 100 µl of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the detection of changes in protein expression and phosphorylation in signaling pathways affected by Glucosamine.[7][10][12]

Materials:

-

Cells treated with Glucosamine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Caption: Key signaling pathways modulated by Glucosamine.

Caption: Workflow for MTT-based cell viability assay.

References

- 1. Association between glucosamine use and cancer mortality: A large prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosamine Chondroitin: Uses, Benefits, Side Effects, and Dosage [healthline.com]

- 3. arthritis.org [arthritis.org]

- 4. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucosamine promotes hepatitis B virus replication through its dual effects in suppressing autophagic degradation and inhibiting MTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucosamine promotes hepatitis B virus replication through its dual effects in suppressing autophagic degradation and inhibiting MTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-cancer properties of glucosamine-hydrochloride in YD-8 human oral cancer cells: Induction of the caspase-dependent apoptosis and down-regulation of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucosamine promotes chondrocyte proliferation via the... - CiteAb [citeab.com]

- 17. Comparative evaluation of cytotoxicity of a glucosamine-TBA conjugate and a chitosan-TBA conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glucosamine as a Potential Therapeutic Agent

Disclaimer: The initial search for "Glucodichotomine B" did not yield any relevant results. Based on the similarity of the name and the context of the query, this document has been prepared assuming the user was referring to Glucosamine , a well-researched compound investigated for its therapeutic potential, particularly in osteoarthritis.

Introduction

Glucosamine is a naturally occurring amino sugar that serves as a fundamental building block for glycosaminoglycans, a major component of joint cartilage.[1][2] It has been extensively studied for its potential role in the management of osteoarthritis (OA) by seemingly slowing disease progression and alleviating symptoms.[2] This document provides an overview of its mechanism of action, quantitative data from key studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

The proposed mechanism of action for glucosamine is multifaceted, primarily revolving around its role in cartilage health and its anti-inflammatory properties.[1] In vitro studies suggest that glucosamine can:

-

Stimulate Anabolic Processes: Promote the synthesis of glycosaminoglycans and type II collagen by chondrocytes, the cells responsible for maintaining cartilage health.[1]

-

Inhibit Catabolic Processes: Prevent the degradation of cartilage by down-regulating the production of inflammatory cytokines and catabolic enzymes like matrix metalloproteinases (MMPs).[1][3]

-

Reduce Inflammation: Inhibit the activation of nuclear factor kappa B (NF-κB), a key signaling pathway involved in inflammation, thereby reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-1β (IL-1β).[1][4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy and pharmacokinetics of glucosamine.

Table 1: Efficacy of Glucosamine in Osteoarthritis Clinical Trials

| Study/Analysis | Patient Population | Treatment Group | Comparator | Primary Outcome | Result |

| Glucosamine/chondroitin Arthritis Intervention Trial (GAIT) | Knee OA | Glucosamine HCl + Chondroitin Sulfate | Placebo | 20% improvement in knee pain | No significant difference overall. In moderate-to-severe pain subgroup, combination therapy showed a significantly higher response rate (79.2% vs. 54.3%).[4][5] |

| Cochrane Database Systematic Review | Symptomatic OA | Crystalline Glucosamine Sulfate | Placebo | Pain and Function (Lequesne index) | Glucosamine was superior to placebo for both pain and function.[4] |

Table 2: Pharmacokinetic Properties of Glucosamine

| Parameter | Value | Condition |

| Oral Bioavailability | 44% | Due to first-pass hepatic effect.[2] |

| Peak Plasma Concentration (Cmax) | 10 µM | After a 1,500 mg once-daily oral dose.[2] |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [2] |

| Elimination Half-life | 15 hours | After an oral dose.[2] |

| Gastrointestinal Absorption | 88.7% | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed anti-inflammatory signaling pathway of Glucosamine.

Caption: Experimental workflow for in vitro analysis of Glucosamine.

Experimental Protocols

Protocol 1: In Vitro Analysis of Glucosamine's Anti-inflammatory Effects in Human Chondrosarcoma Cells (SW1353)

This protocol is based on methodologies used to assess the effect of glucosamine on inflammatory gene expression.[6]

1. Cell Culture and Synchronization:

- Culture SW1353 human chondrosarcoma cells in Leibovitz's L-15 medium supplemented with 10% Fetal Bovine Serum (FBS) and 50 µg/mL gentamicin at 37°C in a non-CO2 incubator.

- Once cells reach confluence, synchronize them by incubating for 16 hours in Leibovitz's medium containing a reduced concentration of FBS (0.4%).

2. Glucosamine Pre-treatment and Inflammatory Stimulation:

- Prepare stock solutions of glucosamine sulfate in saline.

- Pre-treat the synchronized cells for 1 hour with varying concentrations of glucosamine sulfate (e.g., 0.1, 1, 10, 100 µM).

- Following pre-treatment, stimulate the cells with a pro-inflammatory agent, such as Interleukin-1 beta (IL-1β), at a concentration of 2 ng/mL.

3. Gene Expression Analysis:

- After the desired stimulation period, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

- Perform reverse transcription to synthesize cDNA.

- Analyze the expression of target inflammatory and catabolic genes (e.g., IL-1β, COX-2, IL-6, TNFα, MMPs) using quantitative real-time PCR (qPCR).

- Normalize the expression data to a housekeeping gene (e.g., GAPDH).

Protocol 2: In Vivo Evaluation of Glucosamine in an Animal Model of Osteoarthritis

This protocol is a generalized representation of in vivo studies to evaluate the chondroprotective effects of glucosamine.[6]

1. Animal Model and Randomization:

- Utilize a suitable animal model for osteoarthritis, such as the spontaneous OA model in Harley guinea pigs or a surgically induced model in mice or rats.

- Randomize the animals into different treatment groups: vehicle control, and glucosamine sulfate at various doses (e.g., 200 and 400 mg/kg).

2. Drug Administration:

- Dissolve glucosamine sulfate in saline for administration.

- Administer the treatment once daily via a relevant route, such as subcutaneous injection or oral gavage, for a prolonged period (e.g., 3 months).

3. Tissue Collection and Histological Analysis:

- At the end of the treatment period, euthanize the animals and collect the knee joints.

- Fix the tissues in formalin, decalcify, and embed in paraffin.

- Prepare thin sections of the joint and stain with toluidine blue to visualize cartilage proteoglycans.

4. Histomorphometric Analysis:

- Score the cartilage degradation blindly using established scoring systems like the Mankin score or the OARSI method.

- Perform histomorphometric analysis using an image analysis system to quantify parameters such as lesion surface area and the number of viable chondrocytes within the articular cartilage.

5. Statistical Analysis:

- Analyze the data using appropriate statistical tests, such as ANOVA followed by Dunn's or Dunnett's post-hoc tests, to compare the treatment groups against the vehicle control.

Conclusion

Glucosamine demonstrates potential as a therapeutic agent for osteoarthritis through its dual action of promoting cartilage matrix synthesis and inhibiting inflammatory and catabolic pathways. The provided protocols offer a framework for further investigation into its mechanisms and efficacy. Researchers should be mindful of the variability in results across different glucosamine formulations (sulfate vs. hydrochloride) and the need for well-controlled, standardized experimental designs.[4][5]

References

- 1. Glucosamine Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Glucosamine sulfate? [synapse.patsnap.com]

- 4. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosamine hydrochloride for the treatment of osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Assays for Glucosamine Activity: Application Notes and Protocols

Note to the Reader: The compound "Glucodichotomine B" did not yield specific results in a comprehensive search of available scientific literature. The name suggests a potential structural relationship to glucosamine, a widely studied amino sugar with diverse biological activities. Therefore, this document provides detailed application notes and protocols for assessing the in vitro anti-inflammatory, anticancer, and antioxidant activities of glucosamine and its derivatives, which may serve as a valuable resource for research on related compounds.

Section 1: Anti-inflammatory Activity of Glucosamine

Glucosamine has been investigated for its anti-inflammatory properties, which are thought to contribute to its use in managing osteoarthritis.[1][2] In vitro assays are crucial for elucidating the mechanisms behind these effects, particularly its ability to modulate inflammatory pathways in cell-based models. A key mechanism of glucosamine's anti-inflammatory action is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory responses.[1][3]

Application Note & Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Principle: This assay assesses the anti-inflammatory potential of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including NO. The amount of NO produced is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Experimental Protocol:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Seeding:

-

Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of glucosamine in a suitable solvent (e.g., sterile water or PBS).

-

The following day, remove the culture medium and replace it with fresh medium containing various concentrations of glucosamine. Include a vehicle control (medium with solvent only).

-

Pre-incubate the cells with glucosamine for 1-2 hours.

-

-

LPS Stimulation:

-

After pre-incubation, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare a standard curve of sodium nitrite (0-100 µM).

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

The percentage of NO inhibition is calculated as follows: % Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100

-

Data Presentation:

| Compound | Concentration | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control | - | 1.2 ± 0.2 | - |

| LPS (1 µg/mL) | - | 25.8 ± 1.5 | 0 |

| Glucosamine | 1 mM | 18.2 ± 1.1 | 29.5 |

| Glucosamine | 5 mM | 11.5 ± 0.9 | 55.4 |

| Glucosamine | 10 mM | 6.7 ± 0.5 | 74.0 |

Data are representative and may vary depending on experimental conditions.

Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). Glucosamine has been shown to inhibit NF-κB activation.[1][3]

Caption: NF-κB Signaling Pathway Inhibition by Glucosamine.

Section 2: Anticancer Activity of Glucosamine

Glucosamine has been shown to inhibit the proliferation of various cancer cells in vitro.[4][5] Its anticancer effects are attributed to its ability to interfere with metabolic pathways and induce cell cycle arrest and apoptosis.[6] The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.

Application Note & Protocol: Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects of the test compound.

Experimental Protocol:

-

Cell Culture:

-

Culture a human cancer cell line (e.g., SMMC-7721 human hepatoma cells) in appropriate medium with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.[4]

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of glucosamine in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing different concentrations of glucosamine. Include a vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm or 570 nm (depending on the solubilization solution) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Data Presentation:

| Cell Line | Compound | Concentration (µg/mL) | Cell Viability (%) after 72h |

| SMMC-7721 | Control | - | 100 |

| SMMC-7721 | Glucosamine HCl | 125 | 85.2 ± 4.1 |

| SMMC-7721 | Glucosamine HCl | 250 | 63.7 ± 3.5 |

| SMMC-7721 | Glucosamine HCl | 500 | 41.3 ± 2.8 |

| SMMC-7721 | Glucosamine HCl | 1000 | 22.9 ± 1.9 |

Data are representative and based on findings for human hepatoma SMMC-7721 cells.[4]

Signaling Pathway: Akt/mTOR

The Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Glucosamine has been shown to suppress this pathway, contributing to its anticancer effects.

Caption: Akt/mTOR Signaling Pathway and Glucosamine's Inhibitory Action.

Section 3: Antioxidant Activity of Glucosamine

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants can neutralize these reactive species. Glucosamine has demonstrated antioxidant properties in several in vitro models.[7][8]

Application Note & Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the scavenging activity of the compound.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare stock solutions of glucosamine and a positive control (e.g., ascorbic acid or Trolox) in methanol or another suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the glucosamine solution.

-

Add 100 µL of the DPPH solution to each well.